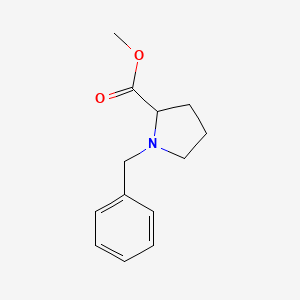

Methyl 1-benzylpyrrolidine-2-carboxylate

CAS No.: 201406-78-2

Cat. No.: VC1983832

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201406-78-2 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | methyl 1-benzylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

| Standard InChI Key | NGJACAHAGMHHQT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCN1CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1CCCN1CC2=CC=CC=C2 |

Introduction

Methyl 1-benzylpyrrolidine-2-carboxylate is a chemical compound with a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol. It is known for its applications in organic chemistry, particularly in the synthesis of pharmaceutical compounds. This article will delve into the properties, synthesis, and applications of methyl 1-benzylpyrrolidine-2-carboxylate, providing a comprehensive overview based on diverse sources.

Synthesis and Stereochemistry

Methyl 1-benzylpyrrolidine-2-carboxylate can exist in two enantiomeric forms: (R)- and (S)-. The synthesis of these enantiomers often involves chiral resolution techniques to achieve high optical purity.

-

(S)-Methyl 1-benzylpyrrolidine-2-carboxylate: Known as N-benzyl-L-proline methyl ester, this compound is identified by the CAS number 127986-89-4 and PubChem CID 11106861 .

-

(R)-Methyl 1-benzylpyrrolidine-2-carboxylate: Identified by the CAS number 113304-84-0 and PubChem CID 14642012, it is also known as methyl benzyl-D-prolinate .

Stereochemistry Table

| Stereoisomer | CAS Number | PubChem CID |

|---|---|---|

| (S)-Methyl 1-benzylpyrrolidine-2-carboxylate | 127986-89-4 | 11106861 |

| (R)-Methyl 1-benzylpyrrolidine-2-carboxylate | 113304-84-0 | 14642012 |

Applications in Medicinal Chemistry

Methyl 1-benzylpyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for various therapeutic applications, including the development of new drug candidates . The compound's structure is conducive to modifications that can lead to potent bioactive molecules.

Research Findings

Recent studies in medicinal chemistry highlight the importance of chiral intermediates like methyl 1-benzylpyrrolidine-2-carboxylate. The acylative kinetic resolution of racemic amines, as discussed in the context of 2-methylpyrrolidine, demonstrates the potential for stereoselective synthesis methods . These methods are crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume